molecular formula C10H15BrN2 B1424091 N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine CAS No. 1220034-17-2

N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine

Cat. No. B1424091
M. Wt: 243.14 g/mol
InChI Key: DCXGCUIAOPTDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine, or 5-Bromo-4-methyl-2-pyridin-2-yl-N-butanamine, is an organic compound classified as an amine. It is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metalworking fluids. 5-Bromo-4-methyl-2-pyridin-2-yl-N-butanamine has been studied extensively in the past few decades, and its properties and potential applications are well understood.

Scientific Research Applications

  • Maillard Reaction Studies :

    • Research conducted by Lerche, Pischetsrieder, and Severin (2002) investigated the Maillard reaction of D-glucose with butylammonium acetate, using butylamine as a model compound. This study contributes to understanding the formation of colored compounds in the Maillard reaction, which has implications in food chemistry and protein research (Lerche, Pischetsrieder, & Severin, 2002).
  • Synthesis of Nilotinib :

    • Wang Cong-zhan's (2009) research on the synthesis of Nilotinib involved the use of 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole. This research is significant in the field of pharmaceutical chemistry, particularly in the development of antitumor agents (Wang Cong-zhan, 2009).
  • Synthesis of Telithromycin Side Chain :

    • Cao et al. (2011) explored the synthesis of 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine, a side chain of telithromycin, which is important for the development of novel ketolide antibiotics. This research provides insight into antibiotic synthesis and pharmaceutical applications (Cao et al., 2011).
  • Development of Liquid | Liquid Ion Sensors :

    • Kelly et al. (2010) developed a redox system with a butylamine substituent for use in liquid | liquid ion sensors. This research contributes to the field of electrochemistry and sensor technology, offering new methods for detecting ions in various media (Kelly et al., 2010).
  • Enzyme-Substrate Intermediate Formation Studies :

    • Wolff, Folk, and Park (1997) studied the formation of deoxyhypusine, a key intermediate in the synthesis of hypusine, using butylamine. Their research contributes to a deeper understanding of enzyme-substrate interactions and has implications in biochemistry and molecular biology (Wolff, Folk, & Park, 1997).
  • Synthesis of Tetrahydropyridines :

    • Zhu, Lan, and Kwon (2003) conducted research on the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate. Their work is significant in the field of organic chemistry and the development of new chemical synthesis methods (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

5-bromo-N-butyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-4-5-12-10-6-8(2)9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXGCUIAOPTDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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